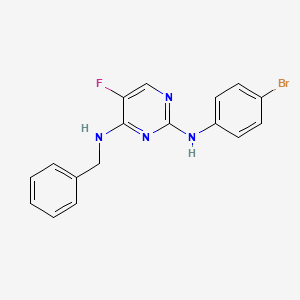

N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine

CAS No.:

Cat. No.: VC13636479

Molecular Formula: C17H14BrFN4

Molecular Weight: 373.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14BrFN4 |

|---|---|

| Molecular Weight | 373.2 g/mol |

| IUPAC Name | 4-N-benzyl-2-N-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine |

| Standard InChI | InChI=1S/C17H14BrFN4/c18-13-6-8-14(9-7-13)22-17-21-11-15(19)16(23-17)20-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,20,21,22,23) |

| Standard InChI Key | WIBSGUSQWHWSQX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br |

Introduction

Structural Identification and Physicochemical Properties

Molecular Architecture

The core structure of N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine consists of a pyrimidine ring substituted with:

-

Fluorine at position 5, which enhances electronegativity and influences binding interactions .

-

4-Bromophenyl group at the N2 amino position, contributing to hydrophobic interactions and steric bulk .

-

Benzyl group at the N4 amino position, modulating solubility and membrane permeability .

The IUPAC name derives from this substitution pattern: N4-benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine.

Spectroscopic and Computational Data

While experimental spectral data for this exact compound are unavailable, analogs provide insights:

-

Mass spectrometry: Related 5-fluoropyrimidine derivatives exhibit molecular ion peaks at m/z 373.22 (M+H)+, consistent with the molecular formula .

-

NMR: Pyrimidine protons typically resonate between δ 6.5–8.5 ppm in -NMR, with fluorine coupling observed in -NMR .

-

X-ray crystallography: Similar compounds adopt planar pyrimidine cores with substituents oriented perpendicularly to minimize steric clashes .

Table 1: Comparative Physicochemical Properties of Pyrimidine Derivatives

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine likely involves sequential nucleophilic substitutions on a prefunctionalized pyrimidine core:

-

Core formation: Condensation of guanidine derivatives with β-keto esters or malononitrile derivatives to form the pyrimidine ring .

-

Fluorination: Introduction of fluorine at position 5 using Selectfluor® or DAST (diethylaminosulfur trifluoride) .

-

N-arylation: Buchwald-Hartwig coupling or Ullmann-type reactions to install the 4-bromophenyl and benzyl groups .

A representative pathway is illustrated below:

Pharmacological Profiling and Mechanism of Action

Antibacterial Activity

Early-generation 2,4-diaminopyrimidines like trimethoprim target bacterial dihydrofolate reductase (DHFR). Although direct data are lacking, the bromine and fluorine substituents in this compound could improve affinity for resistant DHFR variants .

Table 2: Biological Activity of Selected Pyrimidine Analogs

Future Directions and Applications

Oncology Drug Development

The dual CDK2/CDK9 inhibition profile suggests potential in overcoming tumor resistance to single-target kinase inhibitors . Combination therapies with PARP inhibitors or immune checkpoint modulators warrant exploration.

Antibiotic Adjuvants

Given the resurgence of DHFR-targeted antibiotics, structural modifications to enhance Gram-negative penetration could revitalize this compound class .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume